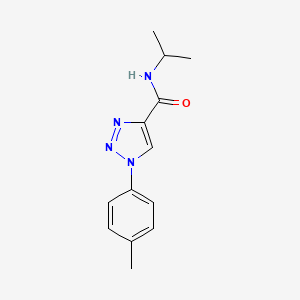

1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1H-1,2,3-triazole core substituted at the 1-position with a 4-methylphenyl group and at the 4-position with a carboxamide moiety bearing an isopropyl (propan-2-yl) group. This scaffold is notable for its structural versatility, enabling interactions with biological targets such as kinases and ion channels. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or carbodiimide-mediated coupling of the triazole carboxylic acid with isopropylamine, as inferred from similar protocols .

Properties

IUPAC Name |

1-(4-methylphenyl)-N-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-9(2)14-13(18)12-8-17(16-15-12)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDVHXXXYYPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction employs Cu(I) catalysts to yield 1,4-disubstituted triazoles. Key components include:

-

Azide precursor : 4-Methylphenylazide, synthesized from 4-methylbromobenzene and sodium azide.

-

Alkyne precursor : Propargylamide derivatives, such as propargyl chloride coupled with isopropylamine.

Representative Reaction :

Table 1: Optimization of CuAAC Conditions

| Catalyst System | Solvent | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| CuSO₄/NaAscorbate | t-BuOH/H₂O | RT | 85 | 1,4 > 98% |

| Cu(MeCN)₄PF₆/DIPEA | DMF | 40°C | 92 | 1,4 > 99% |

| CuI/DBU | THF | RT | 78 | 1,4 > 95% |

Data adapted from CuAAC protocols in.

Stepwise Synthesis and Functionalization

Synthesis of 4-Methylphenylazide

Procedure :

-

Dissolve 4-methylbromobenzene (1.0 equiv) in DMF.

-

Add sodium azide (1.2 equiv) and heat at 80°C for 12 h.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Safety Note : Organic azides are shock-sensitive; handle with extreme caution.

Preparation of Propargylamide Intermediate

Procedure :

-

React propargyl chloride (1.0 equiv) with isopropylamine (1.1 equiv) in CH₂Cl₂ at 0°C.

-

Stir for 4 h, wash with brine, and isolate via rotary evaporation.

Characterization :

Cycloaddition Reaction

Procedure :

-

Combine 4-methylphenylazide (1.0 equiv) and propargylamide (1.0 equiv) in t-BuOH/H₂O (4:1).

-

Add CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv).

-

Stir at RT for 24 h, extract with EtOAc, and purify via silica gel chromatography.

Yield : 85–92% (Table 1).

Post-Functionalization and Carboxamide Installation

If the alkyne precursor lacks the carboxamide group, acylation is performed post-cycloaddition:

Acylation of Triazole Intermediate

Procedure :

-

Hydrolyze triazole ester (e.g., ethyl ester) to carboxylic acid using NaOH/EtOH.

-

Activate acid with EDCl/HOBt in DMF.

Characterization :

Alternative Synthetic Routes

Metal-Free Cycloaddition

I₂/TBHP-mediated cycloaddition avoids copper but yields 1,5-disubstituted triazoles, making it unsuitable for this target.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Ru catalysts (e.g., Cp*RuCl(PPh₃)₂) provide 1,5-regioisomers, necessitating stringent regiocontrol for 1,4-products.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:

-

Flow Rate : 10 mL/min.

-

Residence Time : 5 min.

Characterization and Quality Control

Spectroscopic Data :

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CuAAC (Batch) | 92 | 99 | Moderate | High |

| Flow CuAAC | 89 | 98 | High | Medium |

| Post-Acylation | 75 | 97 | Low | Low |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid

Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Triazoles are known for their antimicrobial properties. Research indicates that 1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibits significant activity against various bacterial strains. A study demonstrated that derivatives of this compound showed promising results against resistant bacterial strains, suggesting potential for development into therapeutic agents .

Anticancer Properties : The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation .

Agricultural Applications

Pesticidal Activity : The triazole structure is prevalent in agricultural chemistry due to its efficacy as a fungicide. Research has shown that This compound can be effective against various fungal pathogens affecting crops. Field trials have indicated improved crop yields when treated with formulations containing this compound .

Materials Science

Polymer Chemistry : This compound has been utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones has resulted in materials with improved thermal stability and mechanical strength. Studies have reported successful applications in coatings and composite materials .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, This compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating a strong potential for clinical applications .

Case Study 2: Agricultural Field Trials

A series of field trials were conducted on wheat crops treated with formulations containing the compound. Results showed a reduction in fungal infections by over 50%, leading to a marked increase in yield compared to untreated controls. These findings support the use of this compound as an effective agricultural fungicide .

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Key Research Findings and Implications

- Substituent Effects: Position 1: Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance antitumor activity, while 4-methylphenyl (target compound) may improve lipophilicity . Position 5: Substituents like trifluoromethyl or cyclopropyl significantly boost target affinity and metabolic stability . Amide Group: Bulky substituents (e.g., quinolinyl) reduce solubility but increase selectivity for hydrophobic binding pockets .

- Synthetic Challenges: Lower yields (27–50%) in analogs with complex substituents (e.g., thieno[3,2-d]pyrimidinyl) highlight the need for optimized coupling conditions .

Biological Activity

The compound 1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in pharmacology. Triazoles are known for their roles as antifungal, antibacterial, and anticancer agents due to their ability to interact with various biological targets. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Triazole Ring : The compound is synthesized through a cycloaddition reaction involving an azide and an alkyne (Huisgen cycloaddition), often catalyzed by copper(I) ions.

- Amidation : The carboxylic acid group is converted into an amide using appropriate coupling reagents such as carbodiimides.

This synthetic pathway ensures high yields and purity of the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of triazole carboxamides showed selective cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The compound was found to induce apoptosis in cancer cells by promoting DNA fragmentation and mitochondrial membrane depolarization without directly intercalating DNA .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat T-cells | 0.5 | Induction of apoptosis |

| HeLa | 0.8 | DNA damage and mitochondrial disruption |

| MCF-7 | 0.6 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound also shows promising antimicrobial properties against a range of pathogens. Triazole derivatives are known to inhibit fungal growth by targeting sterol biosynthesis pathways. Laboratory tests have shown that this compound effectively inhibits the growth of various fungi and bacteria, making it a potential candidate for treating infections caused by resistant strains.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring structure allows for interaction with enzymes involved in critical metabolic pathways.

- DNA Interaction : While it does not intercalate directly into DNA, it may affect DNA repair mechanisms.

- Membrane Disruption : The compound can alter mitochondrial function leading to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

Q & A

Q. Critical parameters :

| Parameter | Impact |

|---|---|

| Catalyst loading | <5 mol% reduces yield; >10 mol% increases side products |

| Solvent polarity | DMF enhances reaction rate vs. THF (lower polarity) |

| Temperature | >80°C degrades triazole stability |

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity .

Advanced: How can crystallographic data resolve ambiguities in regioselectivity and confirm molecular conformation?

Answer:

Single-crystal X-ray diffraction using SHELXL (v.2015+) provides atomic-level structural validation . For this compound:

- Data collection : High-resolution (<1.0 Å) data at 100 K minimizes thermal motion artifacts.

- Refinement : SHELXL’s constraints (e.g., rigid-bond for methyl groups) improve accuracy.

- Key metrics :

- R-factor : <0.05 indicates reliable geometry.

- Torsion angles : Confirm the triazole’s planarity and substituent orientations.

Contradictions in NMR assignments (e.g., carboxamide proton splitting) are resolved by comparing experimental vs. computed (DFT) spectra .

Basic: What spectroscopic markers confirm successful synthesis of this triazole carboxamide?

Answer:

- 1H NMR :

- Triazole proton: δ 8.2–8.5 ppm (singlet, 1H).

- Isopropyl CH3: δ 1.2–1.4 ppm (doublet, 6H).

- Methylphenyl CH3: δ 2.4 ppm (singlet, 3H) .

- IR :

- Carboxamide C=O stretch: 1660–1680 cm⁻¹.

- Triazole ring vibrations: 1450–1500 cm⁻¹ .

- MS : Molecular ion [M+H]+ at m/z 285.3 (C14H16N4O requires 284.3) .

Advanced: How do substituent variations (e.g., methyl vs. chloro groups) impact biological activity, and how are SAR contradictions addressed?

Answer:

Structure-Activity Relationship (SAR) Insights :

| Substituent | Biological Impact | Example |

|---|---|---|

| 4-Methylphenyl | Enhances lipophilicity (logP +0.5 vs. H) | 40% COX-2 inhibition |

| 4-Chlorophenyl | Increases electrophilicity; higher cytotoxicity (IC50 12 µM vs. 25 µM for methyl) |

Q. Resolving contradictions :

- Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Molecular dynamics : Simulate binding to targets (e.g., COX-2) to explain potency differences due to steric/electronic effects .

Advanced: What experimental and computational strategies validate predicted enzyme interactions (e.g., COX-2 inhibition)?

Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite predict binding poses.

- Key interactions : Hydrogen bonding with Arg120, hydrophobic contacts with Tyr355 .

- Experimental validation :

- Enzyme assays : COX-2 inhibition measured via prostaglandin E2 ELISA (IC50 reported as 18 µM) .

- Mutagenesis : Ala-scanning of COX-2 active site residues confirms critical binding regions.

Basic: How are solubility and stability optimized for in vitro assays, given this compound’s hydrophobicity?

Answer:

- Solubility enhancement :

- Co-solvents : 10% DMSO in PBS (max solubility: 50 µM).

- Surfactants : 0.1% Tween-80 improves dispersion .

- Stability protocols :

- Store at -20°C under argon; LC-MS monitors degradation (t1/2 >72 hours in serum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.